molecular formula C7H9NOS B13290650 1-(1,3-Thiazol-4-yl)butan-1-one

1-(1,3-Thiazol-4-yl)butan-1-one

Cat. No.: B13290650
M. Wt: 155.22 g/mol
InChI Key: JLIFBBPIWFZDHZ-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-yl)butan-1-one is a heterocyclic organic compound that features a thiazole ring, which consists of a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their aromaticity and are found in various natural and synthetic compounds with significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Thiazol-4-yl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of a thiazole derivative with a butanone precursor under controlled conditions. For example, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Another method involves the use of silica-supported tungstosilisic acid as a catalyst in a one-pot multicomponent procedure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-4-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,3-Thiazol-4-yl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-yl)butan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules. This can lead to the inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Thiazol-4-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its butanone moiety enhances its solubility and potential for further functionalization compared to other thiazole derivatives .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(1,3-thiazol-4-yl)butan-1-one

InChI

InChI=1S/C7H9NOS/c1-2-3-7(9)6-4-10-5-8-6/h4-5H,2-3H2,1H3

InChI Key

JLIFBBPIWFZDHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CSC=N1

Origin of Product

United States

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